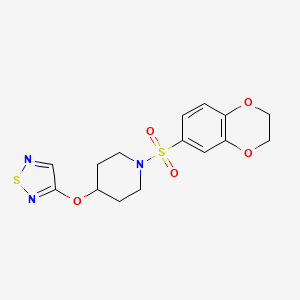

1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine

描述

属性

IUPAC Name |

3-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]oxy-1,2,5-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O5S2/c19-25(20,12-1-2-13-14(9-12)22-8-7-21-13)18-5-3-11(4-6-18)23-15-10-16-24-17-15/h1-2,9-11H,3-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIJYMQCBOIWXMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NSN=C2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: with a molecular weight of 454.5 g/mol. Its structure includes a benzodioxine moiety and a thiadiazole ring, which are significant for its biological activity.

1. Enzyme Inhibition

Recent studies have highlighted the compound's ability to inhibit key enzymes involved in carbohydrate metabolism:

- α-Amylase and α-Glucosidase Inhibition : The compound has shown promising results in inhibiting α-amylase and α-glucosidase activities, which are critical in managing diabetes. The IC50 values for these activities range significantly across various analogs. For instance, analogs based on the thiadiazole-fused benzodioxine structure exhibited IC50 values from 0.70 μM to 30.80 μM for α-amylase and from 0.80 μM to 29.70 μM for α-glucosidase, indicating strong inhibitory potential compared to standard drugs like acarbose .

| Compound | IC50 (α-Amylase) | IC50 (α-Glucosidase) |

|---|---|---|

| Analog 1 | 0.70 μM | 0.80 μM |

| Analog 2 | 10.00 μM | 15.00 μM |

| Analog 3 | 30.80 μM | 29.70 μM |

The biological activity of this compound is attributed to several factors:

- Structural Features : The presence of hydroxyl groups in specific positions enhances enzyme interaction through hydrogen bonding, thereby increasing inhibitory potency .

- SAR Studies : Structure-activity relationship (SAR) studies indicate that modifications in the substitution patterns on the phenyl ring significantly affect the compound's inhibitory activity against target enzymes .

Case Studies

Several studies have investigated the compound's biological activity:

- Study by Taha et al. (2017) : This research synthesized various thiadiazole derivatives incorporating the benzodioxine moiety and assessed their enzyme inhibition capabilities. Results demonstrated that specific structural modifications led to enhanced inhibitory effects against α-amylase and α-glucosidase.

- Khan et al. (2022) : This study focused on molecular docking simulations that supported experimental findings by predicting binding affinities of the synthesized compounds to enzyme active sites.

化学反应分析

Nucleophilic Substitution Reactions

The sulfonyl group (-SO₂-) and thiadiazole moiety exhibit distinct nucleophilic substitution behavior:

Sulfonamide Reactivity

-

The sulfonamide nitrogen can undergo alkylation or acylation under basic conditions (e.g., K₂CO₃ in DMF), forming derivatives such as N-alkylsulfonamides .

-

Example:

Thiadiazole Ring Reactivity

-

The 1,2,5-thiadiazol-3-yloxy group participates in SNAr (nucleophilic aromatic substitution) at the 4-position under acidic or thermal conditions .

-

Example with amines:

Coupling and Cross-Coupling Reactions

The thiadiazole and sulfonyl groups enable participation in metal-catalyzed reactions:

Table 2: Catalytic Reactions

| Reaction Type | Catalyst | Substrate | Product | Efficiency | Source |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Arylboronic acid | Biaryl derivatives | 60–85% | |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Amines | C–N coupled products | 55–78% |

Acid-Base and Redox Behavior

-

Sulfonamide Deprotonation : The sulfonamide NH exhibits weak acidity (pKa ~9–11), enabling deprotonation with NaOH or KOH to form water-soluble salts .

-

Thiadiazole Reduction : Catalytic hydrogenation (H₂/Pd-C) cleaves the thiadiazole ring to form dithiolane intermediates.

Biological Interactions and Reactivity

While not a direct focus, the compound’s reactivity informs its biological activity:

-

Enzyme Inhibition : The sulfonamide group interacts with catalytic residues in enzymes like carbonic anhydrase via Zn²⁺ coordination .

-

Metabolic Oxidation : CYP450 enzymes oxidize the benzodioxine ring to form epoxides or diols .

Stability and Degradation Pathways

-

Hydrolytic Degradation : The sulfonamide bond resists hydrolysis under physiological pH but cleaves under strong acidic/basic conditions (e.g., HCl/NaOH, 100°C) .

-

Photodegradation : UV exposure leads to thiadiazole ring opening, forming sulfinic acid derivatives .

Comparative Reactivity Table

Table 3: Functional Group Reactivity

| Group | Reaction | Rate (Relative) | Conditions |

|---|---|---|---|

| Sulfonamide | Alkylation | Moderate | K₂CO₃, DMF, 60°C |

| Thiadiazole | SNAr | High | H₂SO₄, 80°C |

| Benzodioxine | Oxidation | Low | mCPBA, CH₂Cl₂ |

常见问题

Q. Basic Research Focus

- NMR : H and C NMR can confirm regioselectivity of the sulfonyl and thiadiazole substitutions. NOESY may resolve steric hindrance between the benzodioxine and piperidine rings.

- LC-HRMS : High-resolution mass spectrometry validates molecular weight and detects trace impurities.

- XRD : Single-crystal X-ray diffraction provides absolute stereochemical confirmation, though crystallization may require co-solvent optimization .

How can researchers address contradictions in biological activity data across different assay systems?

Advanced Research Focus

Discrepancies in IC values (e.g., enzyme vs. cell-based assays) may arise from differences in membrane permeability or off-target interactions. Methodological solutions include:

- Metabolic Profiling : Incubate the compound with liver microsomes to assess stability and metabolite interference.

- Orthogonal Assays : Use surface plasmon resonance (SPR) to measure direct target binding kinetics, supplementing cell-based data.

- Data Normalization : Apply Z-score transformation to account for inter-assay variability .

What strategies are recommended for studying the compound’s interaction with biological targets at the molecular level?

Q. Advanced Research Focus

- Molecular Docking : Use software like AutoDock Vina to model interactions with active sites (e.g., sulfonyl group hydrogen bonding with catalytic residues).

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics and stoichiometry.

- Cryo-EM : For large protein complexes, resolve binding conformations at near-atomic resolution .

How can researchers mitigate batch-to-batch variability in physicochemical properties during scale-up?

Q. Advanced Research Focus

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progression in real time.

- Design of Experiments (DoE) : Optimize parameters like mixing rate and cooling gradients during crystallization to control polymorphism.

- Accelerated Stability Testing : Use Q10 (Arrhenius) models to predict shelf-life variations under stress conditions .

What methodologies are suitable for analyzing the compound’s pharmacokinetic properties in preclinical models?

Q. Advanced Research Focus

- Microsomal Stability Assays : Incubate with cytochrome P450 enzymes to estimate metabolic clearance.

- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to measure unbound fraction.

- Toxicogenomics : RNA-seq can identify off-target gene expression changes in hepatocytes .

How can researchers resolve conflicting computational predictions about the compound’s solubility?

Q. Advanced Research Focus

- Cosmo-RS Simulations : Predict solubility in complex solvent mixtures by computing sigma profiles of the solute and solvent.

- Experimental Validation : Perform shake-flask studies with UV-Vis quantification across pH 1–10.

- Machine Learning : Train models on existing solubility datasets (e.g., Delaney or AqSolDB) to refine predictions .

What experimental designs are optimal for assessing the compound’s selectivity against structurally related off-targets?

Q. Advanced Research Focus

- Kinase Profiling Panels : Screen against 100+ kinases at 1 µM to identify off-target inhibition.

- CRISPR-Cas9 Knockouts : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines.

- Proteome-wide Profiling : Use thermal shift assays (TSA) to detect protein stabilization/destabilization .

How can isotopic labeling (e.g., 13^{13}13C, 15^{15}15N) elucidate metabolic or degradation pathways?

Q. Advanced Research Focus

- Stable Isotope Tracing : Administer C-labeled compound to track metabolic incorporation into biomolecules via LC-MS/MS.

- Positional Labeling : Use N at the piperidine nitrogen to differentiate hydrolysis products in NMR.

- Radiolabeled Studies : H or C labeling quantifies excretion routes in ADME assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。